molecular formula C22H21NO6 B11013031 N-[(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-L-phenylalanine

N-[(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-L-phenylalanine

Cat. No.: B11013031
M. Wt: 395.4 g/mol
InChI Key: PORWTOZSKGAELS-SFHVURJKSA-N
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Description

N-[(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-L-phenylalanine is a synthetic compound that belongs to the class of coumarin derivatives. Coumarins are a group of naturally occurring compounds known for their diverse biological activities, including anticoagulant, anti-inflammatory, and antimicrobial properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-L-phenylalanine typically involves the reaction of 7-methoxy-4-methylcoumarin with an appropriate acylating agent, followed by coupling with L-phenylalanine. The reaction conditions often include the use of organic solvents such as dichloromethane or acetone, and catalysts like anhydrous potassium carbonate . The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, may be employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-[(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-L-phenylalanine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

N-[(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-L-phenylalanine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-L-phenylalanine involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes such as DNA gyrase, which is crucial for bacterial DNA replication, thereby exhibiting antimicrobial activity. Additionally, it may modulate inflammatory pathways by inhibiting key enzymes involved in the production of inflammatory mediators .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-L-phenylalanine is unique due to its combined structural features of coumarin and phenylalanine, which may confer distinct biological activities and therapeutic potential.

Properties

Molecular Formula

C22H21NO6

Molecular Weight

395.4 g/mol

IUPAC Name

(2S)-2-[[2-(7-methoxy-4-methyl-2-oxochromen-3-yl)acetyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C22H21NO6/c1-13-16-9-8-15(28-2)11-19(16)29-22(27)17(13)12-20(24)23-18(21(25)26)10-14-6-4-3-5-7-14/h3-9,11,18H,10,12H2,1-2H3,(H,23,24)(H,25,26)/t18-/m0/s1

InChI Key

PORWTOZSKGAELS-SFHVURJKSA-N

Isomeric SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OC)CC(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OC)CC(=O)NC(CC3=CC=CC=C3)C(=O)O

Origin of Product

United States

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